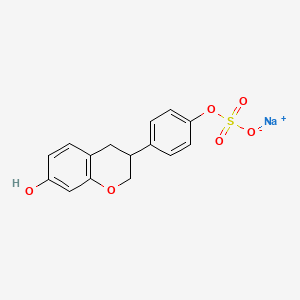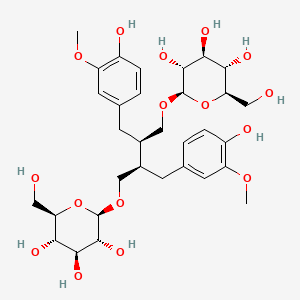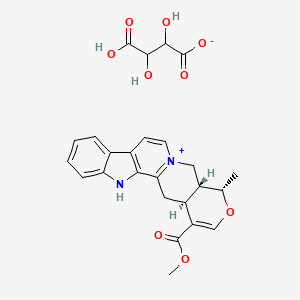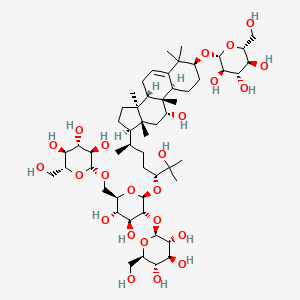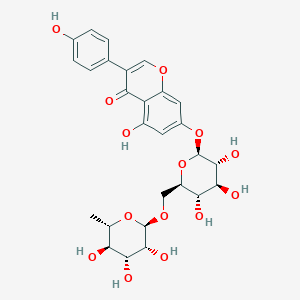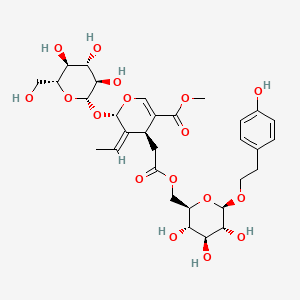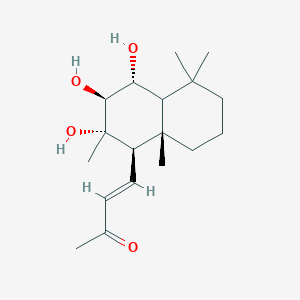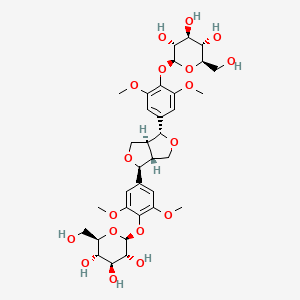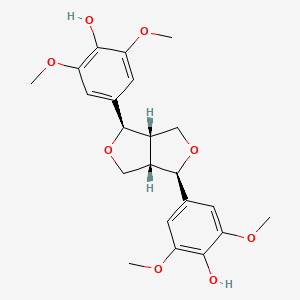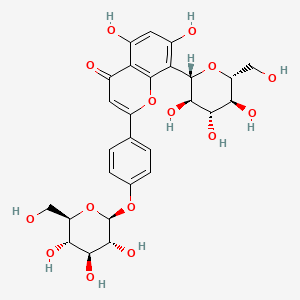
Vitexin 4'-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vitexin 4’-glucoside, also known as 4’-O-Glucosylvitexin, is a flavonoid glucoside. It is commonly found in plants such as Crataegus pinnatifida and Passiflora incarnata . It has been shown to effectively inhibit glutamate, a neurotransmitter that can impact brain function . Additionally, it has demonstrated the ability to suppress the production of pro-inflammatory cytokines and mitigate oxidative stress .
Synthesis Analysis
The enzymatic synthesis of Vitexin 4’-glucoside has been reported. Two glycoside hydrolases (GHs) and four glycosyltransferases (GTs) were assayed for glycosylation activity toward vitexin. The results showed that Bt GT_16345 from the Bacillus thuringiensis GA A07 strain possessed the highest glycosylation activity, catalyzing the conversion of vitexin into new compounds, vitexin-4’- O - β -glucoside and vitexin-5- O - β -glucoside .Molecular Structure Analysis
The molecular formula of Vitexin 4’-glucoside is C27H30O15 . The molecular weight is 594.52 . The InChI key is NDSUKTASTPEKBX-LXXMDOISSA-N .Chemical Reactions Analysis
The glycosylation of Vitexin has been reported. The glycosyltransferase (BtGT_16345) from Bacillus thuringiensis showed glycosylation activity, catalyzing the conversion of vitexin-4’- O - β -glucoside (17.5% yield) and vitexin-5- O - β -glucoside (18.6% yield) .Physical And Chemical Properties Analysis
Vitexin 4’-glucoside is a solid substance . It has a good linear relationship in a certain mass concentration range, with a correlation coefficient greater than 0.995 . The detection limits of vitexin and isovitecin were 0.04173 μg/mL and 0.023255 μg/mL, respectively .Applications De Recherche Scientifique
1. Enzymatic Synthesis of Vitexin Glycosides
- Application Summary: Vitexin is an active component of many traditional Chinese medicines, but its low solubility limits its pharmaceutical usage. To overcome this, researchers have used solvent-stable β-fructosidase to glycosylate vitexin in organic solvents .
- Methods of Application: The β-fructosidase showed high activity and stability in 30–80% (v/v) ethyl acetate with 90–99% yields of vitexin glycosides .
- Results: Highly efficient synthesis of β-D-fructofuranosyl-(2/6)-vitexin (1.04 g L-1) and β-D-difructofuranosyl-(2 6)-vitexin (0.45 g L-1) was attained in 50% (v/v) ethyl acetate solvent system from 1.5 g L-1 vitexin .
2. Anti-Tumor Activities
- Application Summary: Two novel vitexin glycosides showed higher anti-tumor activities compared to that of vitexin by employing a human breast cancer cytotoxicity assay .
- Results: The results showed that the two novel vitexin glycosides had higher anti-tumor activities compared to vitexin .
3. Diabetes Mellitus Treatment
- Application Summary: Vitexin and isovitexin have been extensively studied for their pharmacological relevance in diabetes mellitus .
- Results: Vitexin and isovitexin work by targeting diverse pathophysiological and metabolic pathways and molecular drug points involved in the clinical manifestations of diabetes mellitus .
4. Neurodegenerative Conditions
- Application Summary: Vitexin 4"-Ο-Glucoside exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects .
- Results: Because of these properties, it holds significance in research pertaining to neurodegenerative conditions like Alzheimer′s and Parkinson′s diseases .
5. Inhibition of Glutamate Release
- Application Summary: Vitexin 4"-Ο-Glucoside has been found to inhibit glutamate, a neurotransmitter that can impact brain function .
- Results: The inhibition of glutamate release in the brain by Vitexin 4"-Ο-Glucoside leads to lower plasma concentrations .
6. Anti-Inflammatory and Antioxidant Effects
- Application Summary: Vitexin 4"-Ο-Glucoside exhibits anti-inflammatory and antioxidant effects .
- Results: These properties of Vitexin 4"-Ο-Glucoside help in suppressing the production of pro-inflammatory cytokines and mitigating oxidative stress .
7. Compound Screening Libraries
- Application Summary: Vitexin 4"-Ο-Glucoside is a natural product derived from plant sources that finds application in compound screening libraries .
- Results: The use of Vitexin 4"-Ο-Glucoside in compound screening libraries aids in metabolomics, phytochemical, and pharmaceutical research .
8. Inhibition of Pro-Inflammatory Cytokines
Safety And Hazards
Vitexin 4’-glucoside is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . If it comes into contact with the skin, it is advised to flush with copious amounts of water, remove contaminated clothing and shoes, and call a physician .
Propriétés
IUPAC Name |
5,7-dihydroxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2-[4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(41-15)18-12(31)5-11(30)17-13(32)6-14(40-25(17)18)9-1-3-10(4-2-9)39-27-24(38)22(36)20(34)16(8-29)42-27/h1-6,15-16,19-24,26-31,33-38H,7-8H2/t15-,16-,19-,20-,21+,22+,23-,24-,26+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJPSSJEHVNDFL-WIQAIWCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vitexin 4'-glucoside | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

